molecular formula C7H11ClN2 B035305 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole CAS No. 102864-89-1

1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B035305
M. Wt: 158.63 g/mol
InChI Key: TVIZXANAFHGZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole, also known as CDMP, is a pyrazole derivative that has been widely used in scientific research. It is a synthetic compound that has shown promising results in various applications, including cancer therapy, neuroprotection, and insect control.

Mechanism Of Action

The exact mechanism of action of 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole is not fully understood. However, it is believed to act through the modulation of various signaling pathways. 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a key role in the regulation of cell survival and apoptosis. 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has also been reported to inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell growth and survival.

Biochemical And Physiological Effects

1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has also been reported to reduce oxidative stress and inflammation in the brain, which are associated with various neurological disorders. In addition, 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has been shown to disrupt the nervous system of insects by inhibiting acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole in lab experiments is its high purity and stability. 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole can be easily synthesized and purified, making it a reliable compound for scientific research. However, 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole also has some limitations. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. In addition, 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the research on 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole. One possible direction is to investigate its potential as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an insecticide for agricultural applications. Furthermore, the development of 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole analogs with improved potency and selectivity could lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole involves the reaction of 3,5-dimethyl-1H-pyrazole with 1-chloroethane in the presence of a base. The reaction proceeds through the substitution of the hydrogen atom of the pyrazole ring by the chloroethyl group, resulting in the formation of 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole. The purity of the compound can be enhanced by recrystallization and column chromatography.

Scientific Research Applications

1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has been investigated as a potential insecticide due to its ability to disrupt the nervous system of insects.

properties

CAS RN

102864-89-1

Product Name

1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

1-(1-chloroethyl)-3,5-dimethylpyrazole

InChI

InChI=1S/C7H11ClN2/c1-5-4-6(2)10(9-5)7(3)8/h4,7H,1-3H3

InChI Key

TVIZXANAFHGZQM-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C(C)Cl)C

Canonical SMILES

CC1=CC(=NN1C(C)Cl)C

synonyms

1H-Pyrazole, 1-(1-chloroethyl)-3,5-dimethyl-

Origin of Product

United States

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